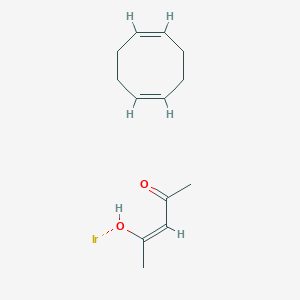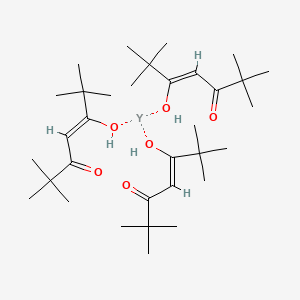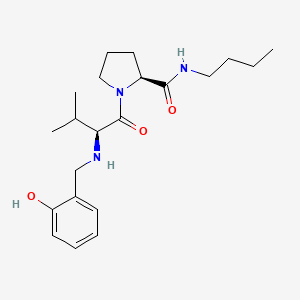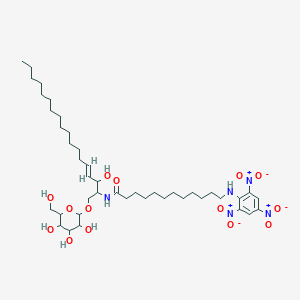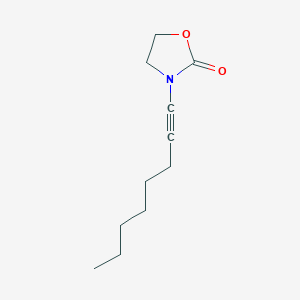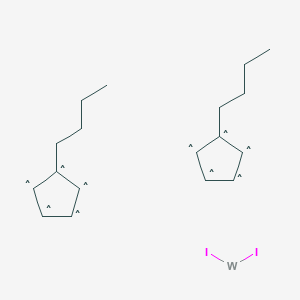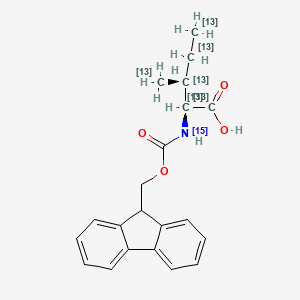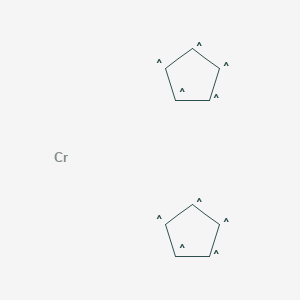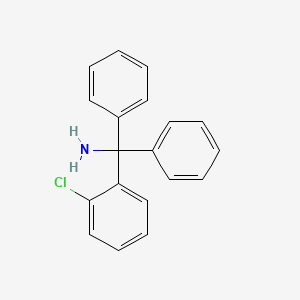
cyanomethyl(triphenyl)phosphanium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a white to almost white solid that is hygroscopic and has a melting point of 268-270°C . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanomethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with cyanomethyl chloride. The reaction typically takes place in an inert atmosphere at room temperature . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and purified using industrial-scale recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cyanomethyl(triphenyl)phosphanium;hydrochloride undergoes various chemical reactions, including:
Condensation reactions: It is used in the formation of carbon-carbon bonds.
Wittig reactions: It acts as a reactant in the synthesis of alkenes.
Synthesis of phosphonium-iodonium ylides: It is involved in the preparation of these ylides.
Preparation of α,β-unsaturated esters, amides, and nitriles: It is used in the synthesis of these compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, solvents like dichloromethane, and other reactants specific to the desired product. Reaction conditions vary depending on the type of reaction but often involve room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include alkenes, phosphonium-iodonium ylides, and α,β-unsaturated esters, amides, and nitriles .
Aplicaciones Científicas De Investigación
Cyanomethyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyanomethyl(triphenyl)phosphanium;hydrochloride involves its role as a reactant in various chemical reactions. It acts as a nucleophile in Wittig reactions, forming alkenes through the reaction with carbonyl compounds . In condensation reactions, it facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the desired product.
Comparación Con Compuestos Similares
Cyanomethyl(triphenyl)phosphanium;hydrochloride can be compared with other similar compounds, such as:
Triphenylphosphine: Used in similar reactions but lacks the cyanomethyl group.
Triphenylphosphonium chloride: Similar structure but without the cyanomethyl group.
Benzyltriphenylphosphonium chloride: Similar structure with a benzyl group instead of a cyanomethyl group.
The uniqueness of this compound lies in its cyanomethyl group, which imparts specific reactivity and properties that are different from other triphenylphosphonium compounds .
Propiedades
Fórmula molecular |
C20H18ClNP+ |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
cyanomethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1; |
Clave InChI |
ARPLQAMUUDIHIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




